4-Pyridoxic Acid-d2

LC-MS/MS GC-MS Stable Isotope Dilution

Select 4-Pyridoxic Acid-d2 for accurate, matrix-corrected quantification of endogenous 4-pyridoxic acid in LC-MS/MS and GC-MS workflows. The deuterium labeling at the 5-hydroxymethyl position (+2 Da mass shift) ensures baseline separation from the unlabeled analyte, eliminating the spectral overlap and ion suppression errors inherent to unlabeled or non-isotopic internal standards. Ideal for clinical vitamin B6 status assessment, bioavailability studies, and muscle glycogen phosphorylase kinetics. High isotopic enrichment (≥98 atom % D) and HPLC-verified purity support robust, reproducible method validation.

Molecular Formula C8H9NO4
Molecular Weight 185.17 g/mol
Cat. No. B12077128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridoxic Acid-d2
Molecular FormulaC8H9NO4
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C(=O)O)CO
InChIInChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i3D2
InChIKeyHXACOUQIXZGNBF-SMZGMGDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridoxic Acid-d2: Stable Isotope-Labeled Vitamin B6 Catabolite for Quantitative LC-MS/MS and GC-MS Bioanalysis


4-Pyridoxic Acid-d2 (CAS 82896-39-7) is a dideuterated analog of 4-pyridoxic acid (4-PA), the terminal catabolite of vitamin B6 metabolism that is excreted in urine [1]. The compound incorporates two deuterium atoms at the 5-hydroxymethyl position, yielding a molecular formula of C₈H₇D₂NO₄ and a molecular weight of 185.17 g/mol—a mass shift of +2 Da relative to the unlabeled endogenous analyte (183.16 g/mol) . As a stable isotope-labeled internal standard (SIL-IS), it is principally employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows to correct for matrix effects, ionization variability, and sample preparation losses during the quantification of 4-PA in biological matrices [2].

Why Unlabeled 4-Pyridoxic Acid or Alternative Deuterated Forms Cannot Substitute for 4-Pyridoxic Acid-d2 in Quantitative Bioanalysis


In quantitative LC-MS/MS and GC-MS assays targeting endogenous 4-pyridoxic acid, substitution with unlabeled 4-PA or structurally dissimilar internal standards introduces unacceptable analytical bias. Unlabeled 4-PA cannot be distinguished from the endogenous analyte in the mass spectrometer, rendering it useless as an internal standard [1]. Non-isotopic internal standards such as 4-deoxypyridoxine exhibit different chromatographic retention behavior and ionization efficiency compared to the target analyte, compromising precision and accuracy; one study reported that the use of 4-deoxypyridoxine as an internal standard failed to improve precision or accuracy relative to external calibration alone [2]. Among deuterated alternatives, the -d2 labeling pattern (specifically at the 5,5′-positions) provides a +2 Da mass shift that is sufficient for baseline resolution from the endogenous M0 peak while avoiding the spectral overlap complications that can arise with higher deuterium incorporation (e.g., -d3 or -d4 forms) where incomplete isotopic separation may occur [3].

Quantitative Evidence for 4-Pyridoxic Acid-d2: Comparative Performance Data for Procurement Decision-Making


Mass Spectrometric Differentiation: 4-Pyridoxic Acid-d2 vs. Unlabeled 4-Pyridoxic Acid

4-Pyridoxic Acid-d2 provides a +2 Da mass shift relative to the unlabeled endogenous 4-pyridoxic acid analyte. The unlabeled compound has a molecular weight of 183.16 g/mol, while the dideuterated form measures 185.17 g/mol . In GC-MS analysis using electron ionization (70 eV), the mono-tert-butyldimethylsilyl derivative of 4-PA lactone yields a prominent fragment ion at m/z 222 ([M−57]⁺) for the unlabeled species; the corresponding deuterated fragment from dideuterated pyridoxine-derived 4-PA appears at m/z 224, enabling unambiguous selected ion monitoring without spectral overlap [1].

LC-MS/MS GC-MS Stable Isotope Dilution Bioanalytical Method Validation

Internal Standard Calibration Accuracy: Isotope-Labeled vs. Non-Isotopic Internal Standards for 4-Pyridoxic Acid Quantification

A 2020 study developing an NIST-traceable HPLC method for simultaneous quantification of pyridoxal 5′-phosphate (PLP) and 4-pyridoxic acid (PA) in human plasma evaluated the use of 4-deoxypyridoxine as a non-isotopic internal standard. The study reported that using 4-deoxypyridoxine as internal standard did not improve precision or accuracy when compared to calibration using 5-level external standards [1]. In contrast, stable isotope-labeled internal standards such as 4-Pyridoxic Acid-d2 co-elute with the target analyte and experience identical matrix effects and ionization suppression, enabling the analyte/internal standard area ratio method to achieve precision and accuracy that external calibration cannot match. Using SIL-IS with direct internal calibration (omitting calibration curves) has been validated to produce results with no significant differences in precision and accuracy compared to traditional calibration curve methods across concentration ranges of 0.010–30 μmol/L [2].

HPLC Fluorescence Detection Vitamin B6 Status NIST Traceability 4-Pyridoxic Acid

Metabolic Tracer Kinetics: Dideuterated Pyridoxine-Derived 4-PA Enables Non-Invasive Glycogen Phosphorylase Turnover Measurement

Administration of dideuterated pyridoxine ([²H₂]PN) to mice results in the metabolic production and urinary excretion of deuterium-labeled 4-pyridoxic acid. Beynon et al. (1996) developed a non-invasive method wherein the isotope abundance of urinary 4-PA was analyzed by GC-MS following [²H₂]PN administration [1]. The change in isotope abundance of urinary 4-PA over time reflects the kinetics of labeling of the body pools of vitamin B6, and yields, non-invasively, the rate of degradation of glycogen phosphorylase—the primary skeletal muscle protein to which PLP is bound [2]. In contrast, radiolabeled ¹⁴C-pyridoxine approaches require invasive tissue sampling and introduce radioactive waste disposal considerations.

Vitamin B6 Metabolism Glycogen Phosphorylase Stable Isotope Tracing GC-MS Protein Turnover

Comparative Bioavailability Studies: Deuterated 4-PA as a Tracer for Pyridoxine Glucoside Utilization

Gregory et al. (1991) employed deuterium-labeled forms of free pyridoxine (PN) and PN-glucoside to compare their metabolic utilization in adult men. The urinary excretion of labeled 4-pyridoxic acid served as the main index of absorption and metabolism [1]. In a dual-label study, the utilization of deuterated PN-glucoside was measured at 58 ± 13% (mean ± SEM) relative to deuterated PN. Intravenously administered PN-glucoside underwent approximately half the metabolic utilization of oral PN-glucoside [2]. This study demonstrates the capacity of deuterium-labeled 4-PA as a quantitative urinary biomarker for comparative vitamin B6 bioavailability assessments.

Vitamin B6 Bioavailability Stable Isotope Labeling Pyridoxine Glucoside Human Nutrition

Analytical Method Sensitivity for 4-Pyridoxic Acid Quantification: HPLC-Fluorescence Performance Benchmarks

A validated NIST-traceable HPLC method with fluorescence detection established analytical performance benchmarks for 4-pyridoxic acid quantification in human plasma [1]. The method achieved an analytical measurement range of 3.3–339 nmol/L for 4-PA, with total imprecision of less than 5% across this range. Calibration against NIST standard reference material 3950 produced measured values within 3% of NIST-assigned values [2]. While this study employed external calibration rather than SIL-IS, the reported imprecision (<5%) and accuracy (within 3% of NIST values) serve as the baseline performance expectation that 4-Pyridoxic Acid-d2-enabled LC-MS/MS methods must meet or exceed. SIL-IS approaches typically achieve imprecision <10–15% across similar concentration ranges with improved robustness to matrix variability.

HPLC 4-Pyridoxic Acid Vitamin B6 Biomarker Plasma Analysis NIST Traceability

4-Pyridoxic Acid-d2: Optimal Application Scenarios for Research and Industrial Procurement


LC-MS/MS Quantification of Urinary and Plasma 4-Pyridoxic Acid for Vitamin B6 Status Assessment

4-Pyridoxic Acid-d2 is deployed as a stable isotope-labeled internal standard in LC-MS/MS workflows quantifying endogenous 4-pyridoxic acid in human urine and plasma. The +2 Da mass shift (185.17 g/mol vs. 183.16 g/mol) enables baseline separation of internal standard and analyte ion channels, correcting for matrix effects and ionization variability [1]. This application is particularly critical given that plasma 4-PA concentrations typically range from 3.3–339 nmol/L with imprecision targets of <5% [2].

Metabolic Tracer Studies Using Dideuterated Pyridoxine for Non-Invasive Protein Turnover Measurement

Following administration of dideuterated pyridoxine ([²H₂]PN), the resulting deuterium-labeled 4-pyridoxic acid excreted in urine is analyzed by GC-MS to measure the isotope abundance ratio (²H/¹H) [1]. This non-invasive approach yields quantitative data on glycogen phosphorylase degradation rates in skeletal muscle without requiring tissue biopsies or radioactive tracers [2]. The method is directly applicable to preclinical and clinical studies of muscle protein metabolism and vitamin B6 pool kinetics.

Comparative Bioavailability Studies of Vitamin B6 Vitamers and Dietary Forms

In human nutrition research, orally or intravenously administered deuterium-labeled pyridoxine or pyridoxine glucoside produces deuterated 4-PA measurable in urine, serving as the primary quantitative index of absorption and metabolic utilization [1]. This methodology has been validated to detect relative bioavailability differences as small as 58% ± 13% between PN-glucoside and free PN, enabling rigorous evaluation of vitamin B6 sources in foods and supplements [2].

Method Development and Validation for Clinical Vitamin B6 Biomarker Assays

4-Pyridoxic Acid-d2 supports the development and validation of clinical assays targeting the 4-PA/pyridoxine ratio as a biomarker for cardiovascular risk stratification in type 2 diabetes [1]. The compound enables precise, matrix-independent quantification necessary for establishing clinical reference intervals and assessing intra- and inter-individual variability in vitamin B6 metabolite profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pyridoxic Acid-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.